7-Deoxypactamycin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Deoxypactamycin is a natural product found in Streptomyces pactum and Streptomyces with data available.

科学研究应用

Antitumor Applications

7-Deoxypactamycin has been investigated for its potential as an antitumor agent, particularly through its analogs. Research indicates that certain engineered analogs of this compound exhibit reduced toxicity while maintaining significant inhibitory effects on cancer cell proliferation.

Case Study: Head and Neck Squamous Cell Carcinoma

- Compounds Studied : TM-025 and TM-026 (analogues of this compound).

- Findings : These compounds demonstrated growth inhibition in head and neck squamous cell carcinoma (HNSCC) cell lines (SCC25 and SCC104) by inducing cell cycle arrest at the S-phase and promoting cellular senescence without triggering apoptosis or autophagy. Notably, they were found to be nearly thirty times less toxic to mammalian cells compared to pactamycin itself .

| Compound | IC50 (ng/ml) | Toxicity (LD50 in mice) | Mechanism of Action |

|---|---|---|---|

| TM-025 | Not specified | 0.76 mg/kg | Induces senescence, inhibits proliferation |

| TM-026 | Not specified | 0.84 mg/kg | Induces cell cycle arrest |

This study highlights the potential of this compound analogs as research tools for understanding cancer biology and developing novel therapeutic strategies.

Antiprotozoal Applications

This compound exhibits potent antiprotozoal activity, making it a candidate for treating parasitic infections.

Case Study: Antimalarial and Antitrypanosomal Activity

- Findings : In comparative studies, this compound showed exceptional potency against drug-resistant strains of Plasmodium falciparum (malaria) and Trypanosoma brucei (African sleeping sickness). Specifically, it demonstrated an IC50 value of 0.5 ng/ml against trypanosomes, significantly outperforming standard treatments like pentamidine .

| Target Pathogen | IC50 (ng/ml) | Comparison to Standard Treatments |

|---|---|---|

| Plasmodium falciparum | ~25 | Highly effective against resistant strains |

| Trypanosoma brucei | 0.5 | 30-fold more potent than pentamidine |

The structural modification that leads to the absence of the hydroxy group at C-7 in this compound is crucial for enhancing its biological activity while reducing cytotoxicity compared to pactamycin .

属性

CAS 编号 |

11005-94-0 |

|---|---|

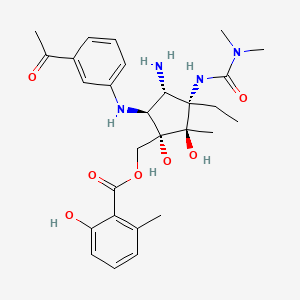

分子式 |

C28H38N4O7 |

分子量 |

542.6 g/mol |

IUPAC 名称 |

[(1S,2R,3S,4S,5S)-5-(3-acetylanilino)-4-amino-3-(dimethylcarbamoylamino)-3-ethyl-1,2-dihydroxy-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate |

InChI |

InChI=1S/C28H38N4O7/c1-7-27(31-25(36)32(5)6)22(29)23(30-19-12-9-11-18(14-19)17(3)33)28(38,26(27,4)37)15-39-24(35)21-16(2)10-8-13-20(21)34/h8-14,22-23,30,34,37-38H,7,15,29H2,1-6H3,(H,31,36)/t22-,23-,26+,27-,28+/m0/s1 |

InChI 键 |

ZDHIGMAZJWYGPX-YONDKBSQSA-N |

SMILES |

CCC1(C(C(C(C1(C)O)(COC(=O)C2=C(C=CC=C2O)C)O)NC3=CC=CC(=C3)C(=O)C)N)NC(=O)N(C)C |

手性 SMILES |

CC[C@@]1([C@H]([C@@H]([C@@]([C@]1(C)O)(COC(=O)C2=C(C=CC=C2O)C)O)NC3=CC=CC(=C3)C(=O)C)N)NC(=O)N(C)C |

规范 SMILES |

CCC1(C(C(C(C1(C)O)(COC(=O)C2=C(C=CC=C2O)C)O)NC3=CC=CC(=C3)C(=O)C)N)NC(=O)N(C)C |

Key on ui other cas no. |

104820-96-4 |

同义词 |

7-deoxypactamycin cranomycin PD 113618 PD-113618 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。